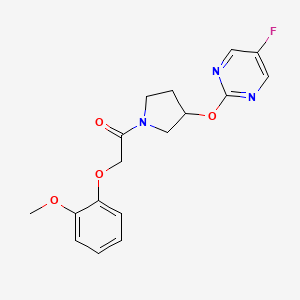
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial mediator of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Scientific Research Applications
Synthesis and Chemical Properties
- In the field of organic synthesis, this compound is used as an intermediate in the synthesis of various pharmaceutical agents. For example, it plays a crucial role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (Butters et al., 2001).
- It is also used in the development of P2X7 antagonists, which are potential treatments for mood disorders. The compound serves as a building block in the synthesis of these antagonists, which have shown significant effects on P2X7 receptor occupancy (Chrovian et al., 2018).
Crystallographic and Computational Studies
- The compound has been studied using X-ray diffraction and density functional theory (DFT). These studies are essential for understanding its molecular structure and physicochemical properties, which are critical in the development of new pharmaceuticals (Huang et al., 2021).
Application in Antimicrobial Research
- Compounds synthesized from this chemical have been evaluated for their antimicrobial activity. For example, research into derivatives synthesized from this compound has shown significant antimicrobial activity, which is crucial in the development of new antibiotics (Salimon et al., 2011).
properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-23-14-4-2-3-5-15(14)24-11-16(22)21-7-6-13(10-21)25-17-19-8-12(18)9-20-17/h2-5,8-9,13H,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHGZKKCJHVYEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


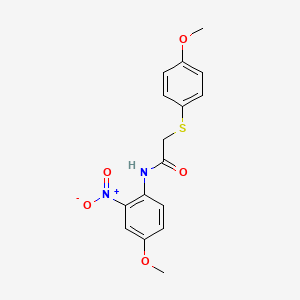
![N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide](/img/structure/B2412320.png)
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2412321.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)
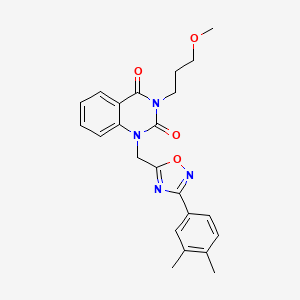
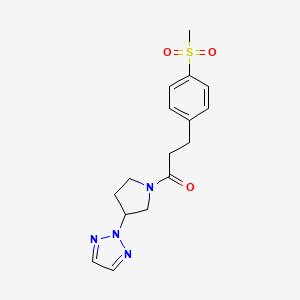

![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)
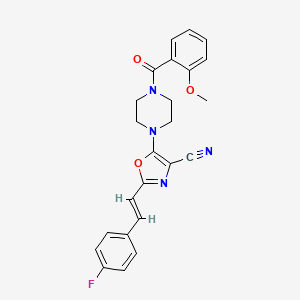
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)